molecular formula C9H13ClN2O2 B1423667 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride CAS No. 1303994-02-6

1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride

Cat. No.: B1423667
CAS No.: 1303994-02-6
M. Wt: 216.66 g/mol
InChI Key: UQONAWOKMYEQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study its effects on biological systems, including its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride involves several steps. The primary synthetic route includes the reaction of 1,5-dihydro-2,4-benzodioxepin with hydrazine in the presence of hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms .

Mechanism of Action

The mechanism of action of 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride can be compared with similar compounds such as:

    1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine: This compound lacks the hydrochloride group but shares similar core structures.

    1,5-Dihydro-2,4-benzodioxepin derivatives: These compounds have variations in their functional groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity .

Properties

IUPAC Name

1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-11-9-2-1-7-4-12-6-13-5-8(7)3-9;/h1-3,11H,4-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQONAWOKMYEQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(COCO1)C=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride
Reactant of Route 2
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride
Reactant of Route 3
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride
Reactant of Route 4
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride
Reactant of Route 5
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride
Reactant of Route 6
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.